![molecular formula C19H29BN2O5 B581534 3-[2-(BOC-AMINO)ACETAMIDO]BENZENBORONSÄURE PINACOLESTER CAS No. 1257651-17-4](/img/structure/B581534.png)

3-[2-(BOC-AMINO)ACETAMIDO]BENZENBORONSÄURE PINACOLESTER

Übersicht

Beschreibung

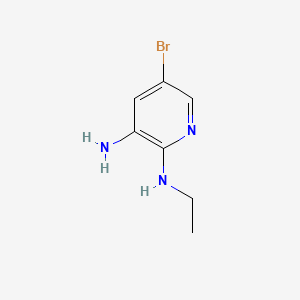

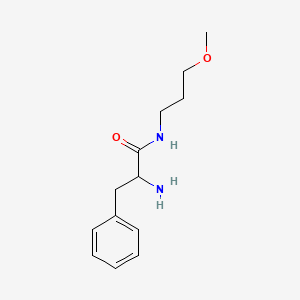

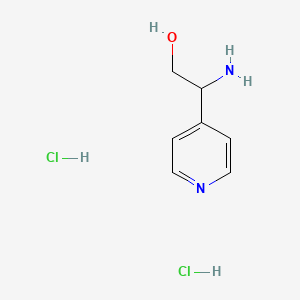

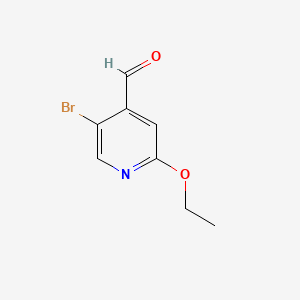

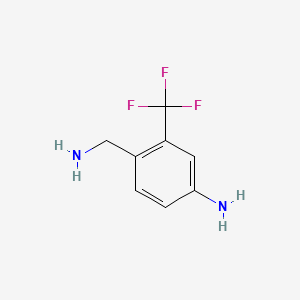

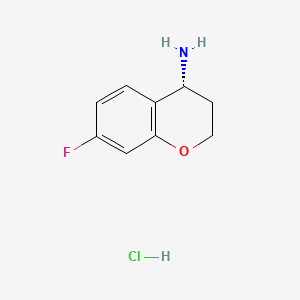

3-[2-(BOC-AMINO)ACETAMIDO]BENZENEBORONIC ACID PINACOL ESTER is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dioxaborolane ring and a carbamic acid ester group. Its distinctive chemical properties make it a valuable reagent in organic synthesis and other applications.

Wissenschaftliche Forschungsanwendungen

Chemistry

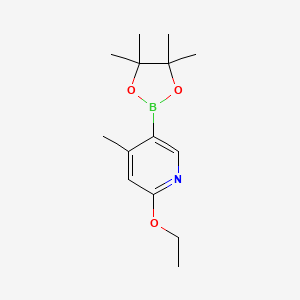

In chemistry, 3-[2-(BOC-AMINO)ACETAMIDO]BENZENEBORONIC ACID PINACOL ESTER is used as a reagent in organic synthesis. It is particularly valuable in the formation of carbon-boron bonds, which are essential in the synthesis of complex organic molecules.

Biology

In biological research, this compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms. Its unique structure allows it to interact with specific biological targets, making it useful in drug discovery and development.

Medicine

In medicine, boron-containing compounds have potential applications in cancer therapy, particularly in boron neutron capture therapy (BNCT). This compound’s ability to deliver boron atoms to specific cells makes it a candidate for further research in this area.

Industry

In the industrial sector, 3-[2-(BOC-AMINO)ACETAMIDO]BENZENEBORONIC ACID PINACOL ESTER is used in the production of advanced materials and as a catalyst in various chemical processes.

Wirkmechanismus

- In the context of Suzuki–Miyaura (SM) cross-coupling reactions, boron reagents play a crucial role in forming carbon–carbon bonds. The compound you mentioned likely participates in such reactions .

- Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium. This step involves the boron reagent interacting with the palladium catalyst .

Target of Action

Mode of Action

Biochemical Pathways

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(BOC-AMINO)ACETAMIDO]BENZENEBORONIC ACID PINACOL ESTER typically involves multiple steps. One common method includes the borylation of a phenylcarbamoyl precursor with 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane. This reaction is often catalyzed by palladium and requires specific conditions such as an inert atmosphere and controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-[2-(BOC-AMINO)ACETAMIDO]BENZENEBORONIC ACID PINACOL ESTER undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding boronic acids.

Reduction: Reduction reactions can convert it into simpler boron-containing compounds.

Substitution: It participates in substitution reactions, particularly in the presence of halides and other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, halides, and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields boronic acids, while substitution reactions can produce a variety of boron-containing derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

tert-Butyl carbamate: A simpler carbamate ester used in organic synthesis.

Pinacolborane: Another boron-containing compound used in similar reactions.

Benzyl carbamate: Used in the synthesis of various organic compounds.

Uniqueness

What sets 3-[2-(BOC-AMINO)ACETAMIDO]BENZENEBORONIC ACID PINACOL ESTER apart is its combination of a dioxaborolane ring and a carbamic acid ester group. This unique structure provides it with distinct reactivity and versatility in various chemical and biological applications.

Eigenschaften

IUPAC Name |

tert-butyl N-[2-oxo-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29BN2O5/c1-17(2,3)25-16(24)21-12-15(23)22-14-10-8-9-13(11-14)20-26-18(4,5)19(6,7)27-20/h8-11H,12H2,1-7H3,(H,21,24)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTPRTWBNLJZLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29BN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30725456 | |

| Record name | tert-Butyl {2-oxo-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30725456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257651-17-4 | |

| Record name | tert-Butyl {2-oxo-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30725456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | {[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylcarbamoyl]-methyl}-carbamic acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.